1-fluoro-3-(trifluoromethyl)adamantane
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Overview
Description
1-Fluoro-3-(trifluoromethyl)adamantane is a fluorinated derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to the adamantane framework. The incorporation of fluorine atoms imparts distinct chemical and physical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-fluoro-3-(trifluoromethyl)adamantane typically involves the fluorination of 3-hydroxyadamantane-1-carboxylic acid. This process can be achieved through various methods, including direct fluorination using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or by employing electrophilic fluorination reagents . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as gas-phase fluorination or continuous flow processes. These methods ensure high yields and purity of the final product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-(trifluoromethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-Fluoro-3-(trifluoromethyl)adamantane has found applications in several scientific domains:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor for fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antiviral and antibacterial properties.
Medicine: Explored for its use in drug development, particularly in the design of antiviral agents.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 1-fluoro-3-(trifluoromethyl)adamantane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antiviral and antibacterial activities, where it can disrupt the function of viral or bacterial proteins and enzymes .
Comparison with Similar Compounds
1-Fluoroadamantane: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-(Trifluoromethyl)adamantane: Does not have the fluorine atom, affecting its reactivity and applications.
1,3-Difluoroadamantane: Contains two fluorine atoms but lacks the trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Fluoro-3-(trifluoromethyl)adamantane is unique due to the presence of both a fluorine atom and a trifluoromethyl group, which confer distinct chemical and physical properties. These features make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
40556-45-4 |
---|---|
Molecular Formula |
C11H14F4 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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